(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride is a fluorinated compound with a unique pyridine-based structure. It has a molecular weight of 237.17 g/mol and is known for its high purity (95%) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including (2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride, involves several methods. One common approach is the nucleophilic aromatic substitution reaction, where a nitro group is replaced by a fluoride anion . This method typically requires specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of advanced fluorination technology and effective fluorinating reagents . The process is designed to ensure high availability of fluorinated synthetic blocks, which are essential for the large-scale production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar properties.
5-Methyl-2-fluoropyridine: Another fluorinated pyridine with a methyl group at a different position.
Pentafluoropyridine: A fully fluorinated pyridine with different reactivity and applications.
Uniqueness
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride stands out due to its unique combination of a fluorinated pyridine ring and a sulfur pentafluoride group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C6H5F6NS |
---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
pentafluoro-(2-fluoro-5-methylpyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C6H5F6NS/c1-4-2-5(6(7)13-3-4)14(8,9,10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
ZERJLHOYPDASMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)F)S(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.